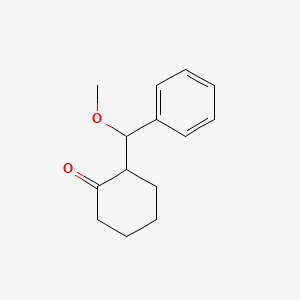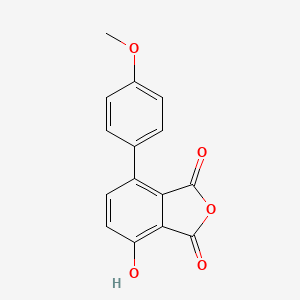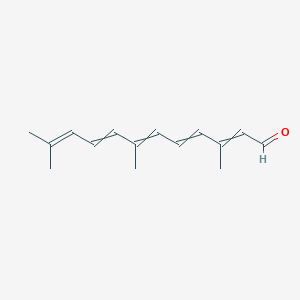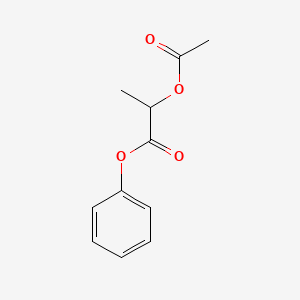
Phenyl 2-acetyloxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-acetyloxypropanoate is an organic compound with a complex structure that includes both phenyl and ester functional groups. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-acetyloxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of phenylacetic acid with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of environmentally benign solvents may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-acetyloxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid and acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in phenyl 2-hydroxypropanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and acetic acid.
Reduction: Phenyl 2-hydroxypropanoate.
Substitution: Various esters and amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl 2-acetyloxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of phenyl 2-acetyloxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-hydroxypropanoic acid, which may interact with various biological pathways. The phenyl group can also participate in aromatic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Phenyl 2-acetyloxypropanoate can be compared with other similar compounds, such as:
Phenylacetone: Similar in structure but lacks the ester group.
Phenylacetic acid: Contains a carboxylic acid group instead of an ester.
Phenyl 2-hydroxypropanoate: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of phenyl and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
82224-53-1 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
phenyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H12O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
DFDWIGBFYINJEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



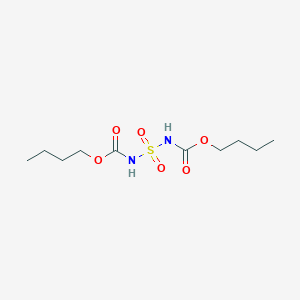
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)

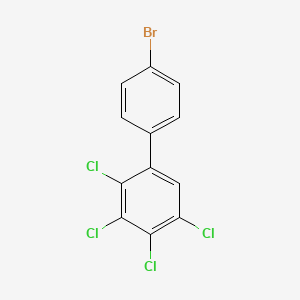

![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
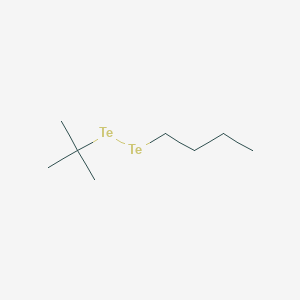
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
